REACTION_SMILES
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[CH3:1][CH2:2][NH2:3].[CH3:20][CH2:21][OH:22].[Cl:4][c:5]1[c:6]([N+:16](=[O:17])[O-:18])[cH:7][c:8]2[c:9](=[O:15])[nH:10][cH:11][n:12][c:13]2[cH:14]1.[OH2:19]>>[CH3:1][CH2:2][NH:3][c:5]1[c:6]([N+:16](=[O:17])[O-:18])[cH:7][c:8]2[c:9](=[O:15])[nH:10][cH:11][n:12][c:13]2[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]cnc2cc(Cl)c([N+](=O)[O-])cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCNc1cc2nc[nH]c(=O)c2cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |